molecular formula C22H13BrFN3OS B2796923 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one CAS No. 422290-08-2

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B2796923
CAS No.: 422290-08-2
M. Wt: 466.33
InChI Key: DLAYVXHUPWJVAK-UHFFFAOYSA-N
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Description

This compound is a brominated tetracyclic heterocycle with a sulfur-linked 4-fluorophenyl ethanone moiety. Its complex structure features a fused tetracyclic core (8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-octaene) substituted with bromine at position 4, contributing to its electron-deficient aromatic system.

Synthetic routes for analogous compounds (e.g., hydrobromic acid in acetic acid under reflux) suggest bromination occurs via electrophilic substitution, while the sulfanyl linkage is formed through nucleophilic thiol-etherification .

Properties

IUPAC Name

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3OS/c23-14-7-10-17-16(11-14)21-25-18-3-1-2-4-19(18)27(21)22(26-17)29-12-20(28)13-5-8-15(24)9-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAYVXHUPWJVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions One common method includes the reaction of 2-bromobenzimidazole with quinazoline derivatives under specific conditions to form the core structureThese reactions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinazolines .

Scientific Research Applications

The compound 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is a complex organic molecule with significant potential in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and other relevant areas.

Key Structural Features

  • Tricyclic Core : Provides a stable backbone for chemical reactivity.
  • Bromo Group : Enhances biological activity through halogen bonding.
  • Sulfanyl Group : Potentially involved in redox reactions and enzyme interactions.
  • Fluorophenyl Substituent : May influence lipophilicity and receptor binding.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The unique tricyclic framework may allow for interactions with microbial enzymes or cell membranes, potentially leading to the development of new antibiotics or antifungal agents.

Case Study: Antimicrobial Testing

In a study examining the antimicrobial effects of various compounds, those with tricyclic structures showed significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus . The testing involved measuring the inhibition zones on agar plates, revealing that modifications to the core structure could enhance efficacy.

Anticancer Potential

Given the structural complexity of this compound, it may also serve as a lead compound in anticancer drug development. The ability to modulate biological pathways through specific receptor interactions is crucial for targeting cancer cells selectively.

Research Insights

Studies have shown that similar compounds can induce apoptosis in cancer cells by interacting with cellular signaling pathways . The triazatetracyclic structure may facilitate binding to critical targets involved in tumor growth and metastasis.

Mechanism of Action

The mechanism of action of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed biological effects. For example, in cancer research, this compound may inhibit the activity of certain kinases involved in cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Properties
Target Compound 8,10,17-Triazatetracycloheptadeca-octaene 4-Bromo, 9-sulfanyl-4-fluorophenyl High polarity (logP ~2.1*), UV λ_max 268 nm (MeOH)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) 5-Azatetracyclotetradecene 4-Methoxyphenyl, dithia linkage Lower logP (~3.5), reduced electrophilicity due to electron-donating OMe group
12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Hexaazatricyclododeca-pentaene 4-Chlorophenyl, methyl, phenyl Enhanced lipophilicity (logP ~4.0), π-stacking with phenyl groups
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-triene (Macrocyclic ligand) Tetraazabicyclopentadeca-triene Unsubstituted High metal-chelation capacity (e.g., Cu²⁺, logK = 12.3)

Notes:

  • The bromine atom in the target compound increases electrophilicity compared to methoxy or methyl substituents, favoring nucleophilic aromatic substitution reactions .
  • Fluorine in the 4-fluorophenyl group enhances metabolic stability relative to chlorophenyl analogues .

Physicochemical Properties

Table 2: Solubility and Stability

Compound Aqueous Solubility (mg/mL) Thermal Stability (°C) Photostability (λ > 300 nm)
Target Compound 0.12 (pH 7.4) Decomposes at 180 Stable under dark conditions
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo-tetradecen-4(8)-one-6 (IIj) 1.45 (pH 7.4) Stable to 220 Degrades by 15% after 24 h
1-Bromo-2-(2-phenyl-4-oxazolyl)ethane (17) 0.08 (pH 7.4) Decomposes at 150 Highly photosensitive

Key Findings :

  • The target compound’s low solubility aligns with brominated heterocycles but is improved by the sulfanyl linkage compared to purely hydrocarbon analogues .
  • Thermal stability is superior to simpler brominated oxazoles due to rigid tetracyclic scaffolding .

Pharmacological and Reactivity Profiles

Reactivity in Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura coupling with arylboronic acids (yield: 72–85%), outperforming chlorinated analogues (yield: 50–60%) . However, the fluorophenyl group is inert under these conditions, unlike hydroxyphenyl derivatives, which undergo undesired O-arylation .

Biological Activity

The compound 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is a complex organic molecule with potential biological activities that merit detailed exploration. This article examines its chemical properties, synthesis methods, biological mechanisms of action, and relevant case studies.

Structure

The compound features a unique tetracyclic core with a bromine atom and a phenyl moiety. The presence of sulfur in the structure suggests potential interactions with biological targets.

Molecular Formula

The molecular formula is C_{20}H_{18BrN_3S with a molecular weight of approximately 426.34 g/mol.

Key Functional Groups

  • Bromine Atom : May contribute to halogen bonding and enhance biological activity.
  • Sulfur Group : Potential for redox reactions and interactions with thiol groups in proteins.
  • Phenyl Group : Increases lipophilicity and may enhance membrane permeability.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetracyclic Core : Achieved through cyclization reactions starting from simpler precursors.
  • Bromination : Introduction of the bromine atom via electrophilic substitution.
  • Attachment of the Phenyl Moiety : Accomplished through nucleophilic substitution or coupling reactions.
  • Final Assembly : Utilizes thiol-ene click chemistry to form the final product.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It could interact with various receptors to modulate signaling pathways.
  • Ion Channel Interaction : Alters ion flow across cellular membranes affecting cellular excitability.

Potential Applications

This compound has shown promise in various fields:

  • Medicinal Chemistry : Potential drug candidate for treating diseases due to its unique structure.
  • Biological Probes : Useful in studying biological processes involving sulfur-containing compounds.

Case Study 1: Anticancer Activity

Research has indicated that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. A study demonstrated that derivatives of tetracyclic compounds can effectively inhibit tumor growth in vitro and in vivo models.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of structurally related compounds, showing significant inhibition against various bacterial strains. The mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways.

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
AntimicrobialDisrupts cell membranes
Enzyme InhibitionBinds active site
Receptor ModulationAlters signaling pathways

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